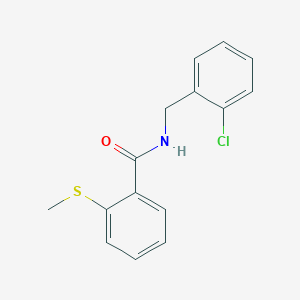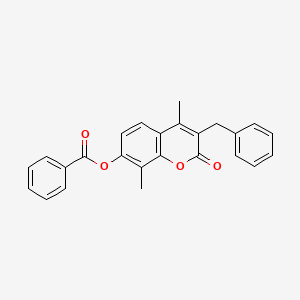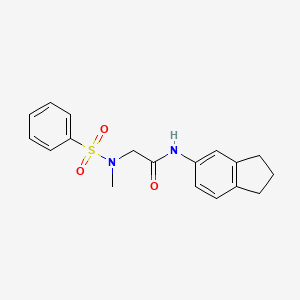
N-(2-chlorobenzyl)-2-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-2-(methylthio)benzamide, also known as CB-13, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications. CB-13 is a member of the benzoylindole family of compounds, which are structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC). However, unlike THC, CB-13 is not a naturally occurring compound and must be synthesized in a laboratory setting.
作用机制
N-(2-chlorobenzyl)-2-(methylthio)benzamide works by binding to and activating cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including pain sensation, mood, and appetite. By activating these receptors, N-(2-chlorobenzyl)-2-(methylthio)benzamide can produce a range of effects, including pain relief, relaxation, and altered mood.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-(methylthio)benzamide has been shown to produce a range of biochemical and physiological effects in animal models. In one study, N-(2-chlorobenzyl)-2-(methylthio)benzamide was found to produce analgesic effects in rats, reducing their sensitivity to pain. Other studies have shown that N-(2-chlorobenzyl)-2-(methylthio)benzamide can produce anti-inflammatory effects and reduce anxiety-like behaviors in mice. Additionally, N-(2-chlorobenzyl)-2-(methylthio)benzamide has been shown to have antiproliferative effects on cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
One advantage of N-(2-chlorobenzyl)-2-(methylthio)benzamide for use in laboratory experiments is that it is a synthetic compound, meaning that its purity and composition can be precisely controlled. Additionally, N-(2-chlorobenzyl)-2-(methylthio)benzamide has been shown to have a high affinity for cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. However, one limitation of N-(2-chlorobenzyl)-2-(methylthio)benzamide is that it is not a naturally occurring compound, meaning that its effects may differ from those of naturally occurring cannabinoids. Additionally, further research is needed to fully understand the potential therapeutic applications of N-(2-chlorobenzyl)-2-(methylthio)benzamide and its safety profile.
未来方向
There are several potential future directions for research on N-(2-chlorobenzyl)-2-(methylthio)benzamide. One area of interest is its potential as a treatment for pain and inflammation, as well as its potential as an alternative to opioid-based pain medications. Additionally, further research is needed to fully understand the potential anti-cancer effects of N-(2-chlorobenzyl)-2-(methylthio)benzamide and its mechanism of action in cancer cells. Finally, more research is needed to fully understand the safety profile of N-(2-chlorobenzyl)-2-(methylthio)benzamide and its potential for abuse or addiction.
合成方法
The synthesis of N-(2-chlorobenzyl)-2-(methylthio)benzamide can be achieved through a multi-step process involving several chemical reactions. One common method involves the reaction of 2-chlorobenzyl chloride with methylthiophenol in the presence of a base to form the intermediate 2-(methylthio)benzyl chloride. This intermediate is then reacted with benzoyl chloride in the presence of a Lewis acid catalyst to form N-(2-chlorobenzyl)-2-(methylthio)benzamide.
科学研究应用
N-(2-chlorobenzyl)-2-(methylthio)benzamide has been the subject of several studies investigating its potential therapeutic applications. One area of research has focused on its potential as a treatment for pain and inflammation, as it has been shown to activate the same receptors in the body that are targeted by THC. Other studies have explored its potential as a treatment for anxiety and depression, as well as its potential as an anti-cancer agent.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-19-14-9-5-3-7-12(14)15(18)17-10-11-6-2-4-8-13(11)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXHRGVZXUESQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2,3-trimethyl-6-quinoxalinecarboxamide](/img/structure/B5170269.png)
![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)

![2-[(3-hydroxypropyl)amino]-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile](/img/structure/B5170297.png)
![N,N-diethyl-2-[(2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)oxy]ethanamine](/img/structure/B5170302.png)

![1-(2-tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5170318.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5170324.png)
![3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5170328.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide](/img/structure/B5170329.png)
![1-cyclohexyl-2-{[5-(4-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5170330.png)